N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(8(10)5-9)7-3-2-4-11-7/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPZLUVEEFGKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272430 | |
| Record name | N-[1-(2-Furanyl)ethyl]-N-hydroxyformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035818-90-6 | |
| Record name | N-[1-(2-Furanyl)ethyl]-N-hydroxyformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-(2-Furanyl)ethyl]-N-hydroxyformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Modification of the N Hydroxyformamide Group:the N Hydroxyformamide Moiety is a Known Metal Chelating Group a Pharmacophore in Many Enzyme Inhibitors. Modifications in This Region, Such As Replacing the Formyl Group or Altering the Hydroxylamine, Can Significantly Impact Binding Affinity and Selectivity.
A hypothetical SAR study could involve the synthesis and evaluation of a series of derivatives, as outlined in the table below. The biological activity would be measured, for example, as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme target.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide Derivatives
| Compound ID | R¹ (Furan C5-position) | R² (Linker α-position) | R³ (N-substituent) | Hypothetical IC₅₀ (µM) |
|---|---|---|---|---|
| Parent | -H | -CH₃ | -CHO | 15.0 |
| Furan (B31954) Mods | ||||
| 1a | -Cl | -CH₃ | -CHO | 8.5 |
| 1b | -NO₂ | -CH₃ | -CHO | 25.2 |
| 1c | -OCH₃ | -CH₃ | -CHO | 12.3 |
| Linker Mods | ||||
| 2a | -H | -H | -CHO | 30.1 |
| 2b | -H | -CH₂CH₃ | -CHO | 18.9 |
| 2c | -H | -CH₂OH | -CHO | 9.7 |
| Headgroup Mods | ||||
| 3a | -H | -CH₃ | -COCH₃ | 45.5 |
Such a systematic approach allows researchers to build a comprehensive understanding of the structural requirements for biological activity. For instance, the data might reveal that electron-withdrawing groups at the furan 5-position enhance potency, while modifications to the N-hydroxyformamide group are detrimental, highlighting its critical role in the compound's mechanism of action. These insights are invaluable for the rational design of more potent and selective analogues. nih.govnih.gov
Theoretical and Computational Investigations of N 1 Furan 2 Yl Ethyl N Hydroxyformamide
Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. dntb.gov.uaresearchgate.net A smaller energy gap suggests that the molecule is more reactive. For instance, in studies of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT calculations revealed how complexation with metal ions altered the HOMO-LUMO energies, thereby affecting the compound's stability and reactivity. dntb.gov.uaresearchgate.net
Furthermore, these computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule. These maps are invaluable for predicting how the molecule will interact with other molecules, highlighting regions that are rich in electrons (nucleophilic) and regions that are electron-deficient (electrophilic). Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and intramolecular interactions. researchgate.net Such analyses provide a detailed picture of the bonding and electronic delocalization within the molecule, which are crucial for understanding its chemical behavior. researchgate.net
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance in Molecular Analysis |
|---|---|
| HOMO Energy | Represents the ability to donate an electron; higher energy indicates a better electron donor. |
| LUMO Energy | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. dntb.gov.uaresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |
| Electrophilicity Index | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. mdpi.com |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide, MD simulations can provide critical insights into its conformational flexibility and its interactions with surrounding solvent molecules, such as water. This is particularly important for understanding how the compound might behave in a biological environment.
MD simulations can reveal the preferred three-dimensional shapes (conformations) of the molecule and the energy barriers between different conformations. This dynamic information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a protein.
Table 2: Insights from Molecular Dynamics Simulations
| Area of Investigation | Types of Information Gained | Relevance |
|---|---|---|
| Conformational Analysis | Identification of stable and metastable conformers, rotational barriers of single bonds. | Understanding molecular flexibility and the shapes available for receptor binding. |
| Solvent Interactions | Analysis of hydrogen bond networks, radial distribution functions, solvation shell structure. | Predicting solubility, stability in aqueous media, and pharmacokinetic behavior. researchgate.net |
| Dynamic Behavior | Translational and rotational diffusion, vibrational motions. | Characterizing the molecule's movement and energy landscape in a physiological context. researchgate.net |
Molecular Docking and Virtual Screening Approaches for Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a compound like this compound might interact with a specific biological target. ijper.orgjbcpm.com
Docking studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. ijper.org For example, docking studies on furan (B31954) derivatives targeting the enoyl reductase enzyme of E. coli have shown that pi-pi stacking interactions with tyrosine and phenylalanine residues in the active site are crucial for binding. ijper.org The results are often quantified using a scoring function, which estimates the binding affinity (e.g., in kcal/mol), allowing researchers to rank different compounds based on their predicted potency. jbcpm.com
Virtual screening is an extension of this approach, where large libraries of chemical compounds are computationally docked against a protein target to identify potential "hits" or lead compounds for further development. nih.gov Ligand-based virtual screening is another approach that uses the known structure of an active compound to find other molecules with similar shapes or properties. nih.gov These methods accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing.
Table 3: Example of Molecular Docking Results for a Furan Derivative with E. coli Enoyl Reductase
| Compound | Glide Score | Emodel | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound 4d | -9.039 | -60.997 | TYR 146 | Pi-pi stacking |
| Compound 4e | -9.195 | -73.407 | PHE 94, TYR 146 | Pi-pi stacking |
Data adapted from a study on furan-azetidinone hybrids. ijper.org Glide Score and Emodel are metrics used to estimate binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov QSAR is a powerful tool for optimizing lead compounds and designing new analogues with improved potency. dntb.gov.ua
A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including its physicochemical properties (e.g., hydrophobicity, electronic properties) and topological features. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
Once a statistically robust QSAR model is established, it can be used to predict the activity of newly designed, not-yet-synthesized analogues of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. The model also provides insights into which structural features are most important for activity, thereby guiding the rational design of more effective molecules. nih.gov
Table 4: Common Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, ability to participate in electrostatic interactions. |
| Hydrophobic | LogP (Partition Coefficient) | The molecule's affinity for fatty vs. aqueous environments; relates to membrane permeability. |
| Steric | Molar Refractivity (MR), Molecular Weight (MW) | The size and bulk of the molecule or its substituents. nih.gov |
| Topological | Connectivity Indices | The branching and shape of the molecular structure. |
Chemical Reactivity and Strategic Derivatization of N 1 Furan 2 Yl Ethyl N Hydroxyformamide
Reactivity Profile of the N-Hydroxyformamide Moiety
The N-hydroxyformamide group, a derivative of hydroxamic acid, possesses a unique electronic structure that governs its reactivity, particularly its ability to coordinate with metal ions and participate in redox processes.
The N-hydroxyformamide functionality is a well-established bidentate chelating agent for a variety of metal ions. Chelation typically occurs through the two oxygen atoms—the deprotonated hydroxyl oxygen and the carbonyl oxygen—forming a stable five-membered ring with the metal center. This bidentate coordination is a common feature for hydroxamic acids and related ligands when interacting with divalent metal ions such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺. jocpr.comresearchgate.net
While direct studies on N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide may be limited, the behavior of other furan-containing ligands provides insight into its potential. For instance, ligands incorporating furan (B31954) and other chelating groups have been shown to form stable complexes with transition metals. jocpr.comderpharmachemica.com In the case of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, the ligand was found to chelate with metal ions in a mononegative bidentate fashion. researchgate.net For this compound, the primary coordination is expected to involve the N-hydroxyformamide group, which acts as a hard donor, showing a strong affinity for hard or borderline Lewis acidic metal ions.
The coordination can be represented by the following general equilibrium:
M²⁺ + 2 R-N(OH)CHO ⇌ [M(R-N(O)CHO)₂] + 2 H⁺
The specific coordination geometry (e.g., octahedral, tetrahedral) would depend on the nature of the metal ion, its coordination number, and the reaction conditions.
Table 1: Potential Coordination Modes with Divalent Metal Ions
| Metal Ion (M²⁺) | Potential Geometry | Coordination Atoms |
|---|---|---|
| Cu²⁺ | Square Planar / Distorted Octahedral | O (hydroxyl), O (carbonyl) |
| Ni²⁺ | Octahedral | O (hydroxyl), O (carbonyl) |
| Co²⁺ | Octahedral / Tetrahedral | O (hydroxyl), O (carbonyl) |
The N-hydroxyformamide moiety can undergo oxidation to generate a stable nitroxide radical. This one-electron oxidation process is a characteristic feature of N-hydroxy compounds. The resulting formamidoxyl-based radical is stabilized by delocalization of the unpaired electron between the nitrogen and the two oxygen atoms of the original hydroxamic acid function.
This reactivity is analogous to that of other N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), whose esters are used as radical precursors in various transformations. nih.gov These reactions can be initiated under photoredox conditions, where an excited photocatalyst facilitates a proton-coupled electron transfer (PCET) to generate the key radical intermediate. nih.gov Such radical-mediated transformations enable a range of C-H functionalization and C-C bond-forming reactions, suggesting that this compound could serve as a precursor for similar synthetic applications.
The N-hydroxyformamide group contains two reactive sites for non-redox transformations: the hydroxyl group and the carbonyl center.
Reactions at the Hydroxyl Group: The acidic proton of the hydroxyl group can be removed by a base, and the resulting oxygen nucleophile can undergo various reactions. Common derivatizations include O-alkylation with alkyl halides, O-acylation with acyl chlorides or anhydrides, and O-silylation with silyl (B83357) halides. These modifications can be used to protect the hydroxyl group or to modulate the compound's electronic and steric properties.
Reactions at the Carbonyl Center: The carbonyl group of the formamide (B127407) is less electrophilic than that of a ketone due to the resonance contribution from the adjacent nitrogen atom. However, it can still be targeted by strong reducing agents, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding N-hydroxyamine derivative.
Reactivity of the Furan Heterocyclic Ring System
The furan ring is an electron-rich aromatic system that readily participates in electrophilic substitution and cycloaddition reactions.
Furan is significantly more reactive towards electrophiles than benzene. pearson.comnumberanalytics.comchemicalbook.com This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. numberanalytics.com Electrophilic attack occurs preferentially at the C2 (α) position because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures. pearson.comchemicalbook.com
In this compound, the C2 position is already substituted. The existing 1-(N-hydroxyformamido)ethyl group is an activating group that directs incoming electrophiles to the vacant C5 position, which is the other α-position. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to yield the 5-substituted derivative as the major product.
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Product |
|---|---|---|
| Bromination | Br₂ in dioxane | N-[1-(5-bromo-furan-2-yl)ethyl]-N-hydroxyformamide pearson.com |
| Nitration | HNO₃ / Acetic Anhydride | N-[1-(5-nitro-furan-2-yl)ethyl]-N-hydroxyformamide numberanalytics.com |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | N-[1-(5-formyl-furan-2-yl)ethyl]-N-hydroxyformamide numberanalytics.com |
The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgmdpi.com This reaction provides a powerful method for constructing six-membered rings and has been widely used in the synthesis of complex molecules. acs.org The reactivity of the furan diene is enhanced by the presence of electron-donating substituents on the ring. acs.orgrsc.orgrsc.org The 1-(N-hydroxyformamido)ethyl group at the C2 position of this compound is expected to act as an electron-donating group, thereby activating the furan ring for Diels-Alder reactions.
The reaction between the substituted furan and a dienophile (e.g., maleic anhydride, acrylates) leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. These cycloadducts can be valuable synthetic intermediates. acs.org The reaction typically favors the formation of the endo isomer under kinetic control, although this can sometimes rearrange to the more thermodynamically stable exo isomer upon heating. acs.org While furan itself can be sluggish to react with less reactive dienophiles, the activating substituent in the target molecule should facilitate this transformation. acs.org In some cases where reactivity is low, Lewis acids or high pressure can be employed to promote the cycloaddition. acs.org
Oxidation Pathways and Potential for Reactive Intermediate Formation
The chemical structure of this compound contains a furan ring, a moiety known to be susceptible to oxidative metabolism. The oxidation of furan-containing xenobiotics is a critical area of study, as it can lead to the formation of highly reactive intermediates responsible for toxic effects. nih.gov This process is primarily catalyzed by cytochrome P450 (P450) enzymes in the liver. nih.gov
The oxidation of the furan ring typically proceeds via one of two main pathways, depending on the substitution pattern of the ring. nih.gov
Epoxidation: For furans with more substitution, the P450-catalyzed oxidation tends to form an unstable epoxide intermediate. nih.gov This epoxide is highly electrophilic and can react with cellular nucleophiles such as proteins and DNA, leading to cellular damage.
cis-Enedione Formation: Alternatively, the oxidation can lead to the formation of a reactive α,β-unsaturated dicarbonyl species, commonly a cis-enedione. nih.gov This pathway involves the opening of the furan ring. These enediones are also potent Michael acceptors, capable of alkylating cellular macromolecules.
The potential for bioactivation through these oxidative pathways is a key consideration in the study of furan-containing molecules. Understanding these metabolic routes is essential for predicting potential toxicities and for designing safer analogues.
Systematic Derivatization for Structure-Activity Relationship (SAR) Elucidation
To explore and optimize the biological activity of this compound, a systematic derivatization approach is essential for elucidating its Structure-Activity Relationship (SAR). This involves synthetically modifying specific regions of the molecule and assessing the impact of these changes on its biological effect. The core structure can be divided into three key regions for modification: the furan ring, the ethyl linker, and the N-hydroxyformamide headgroup.
Mechanistic Insights into Molecular Interactions Non Clinical Contexts
N-Hydroxyformamide as a Zinc-Binding Group (ZBG) in Metalloenzyme Inhibition
The N-hydroxyformamide functional group is the cornerstone of the inhibitory action of N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide, classifying it as a potent metalloenzyme inhibitor. Metalloenzymes, which constitute approximately one-third of all proteins, require a metal ion for their catalytic activity. nih.gov Inhibitors targeting these enzymes typically feature a metal-binding group (MBG) designed to coordinate with this active site metal ion. nih.gov The N-hydroxyformamide moiety serves as an effective zinc-binding group (ZBG), a feature it shares with the well-studied hydroxamic acid group, which is considered a benchmark ZBG in inhibitors of zinc-containing enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). researchgate.netnih.govmdpi.com
The primary mechanism of inhibition is the chelation of the catalytic metal ion within the enzyme's active site. In the vast majority of targeted metalloenzymes, such as MMPs and carbonic anhydrases, this ion is zinc (Zn(II)). nih.gov The N-hydroxyformamide group functions as a bidentate ligand, using two donor atoms to form a stable coordination complex with the Zn(II) ion. This chelation effectively sequesters the metal ion, rendering it incapable of participating in the catalytic cycle, which for many hydrolases involves the activation of a water molecule. researchgate.net
This coordination disrupts the normal enzymatic process. nih.gov While Zn(II) is the most common target, the chelating nature of the N-hydroxyformamide group allows it to coordinate with other biologically relevant divalent metal ions, such as copper (Cu(II)), which can also be found in the active sites of certain metalloenzymes. nih.govunife.itnih.gov The geometry of the resulting metal complex, which can be tetrahedral or trigonal bipyramidal, is crucial for the stability of the enzyme-inhibitor interaction. researchgate.net
Enzyme kinetic assays are essential for characterizing the precise mechanism of inhibition. researcher.lifemdpi.com The interaction of inhibitors like this compound with their target enzymes can typically be classified as competitive or non-competitive, among other types.
Competitive Inhibition : In this mode, the inhibitor directly competes with the enzyme's natural substrate for binding to the active site. khanacademy.org This often occurs when the inhibitor mimics the structure of the substrate. A competitive inhibitor increases the apparent Michaelis constant (Kₘ), meaning a higher substrate concentration is needed to achieve half of the maximum velocity. However, the maximum velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by a sufficiently high concentration of the substrate. khanacademy.org
Non-competitive Inhibition : This mechanism involves the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. khanacademy.org This binding event reduces the enzyme's catalytic efficiency without preventing the substrate from binding. Consequently, non-competitive inhibition leads to a decrease in Vₘₐₓ, while the Kₘ remains unchanged. khanacademy.org
The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Description |
|---|---|---|---|
| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. khanacademy.org |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site, reducing catalytic activity. khanacademy.org |
Role of the Furan-2-yl-ethyl Side Chain in Molecular Recognition and Binding Specificity
While the N-hydroxyformamide group anchors the molecule to the catalytic metal ion, the furan-2-yl-ethyl side chain is crucial for molecular recognition, binding affinity, and selectivity. The non-ZBG portion of an inhibitor, often called the 'backbone' or 'scaffold', is designed to interact with the varied surfaces of enzyme active sites, which are often comprised of specificity pockets that recognize the structure of the natural substrate. nih.govresearchgate.net
The three-dimensional shape and size of the furan-2-yl-ethyl side chain are critical for achieving steric complementarity with the enzyme's binding site. A precise fit, much like a key in a lock, is necessary for high-affinity binding. The structural and conformational properties of the side chain dictate how well it can be accommodated within the confines of the active site pocket. nih.gov The highly adaptive nature of the binding pockets in some enzyme families, like MMPs, presents a challenge, making the design of side chains with optimal steric properties essential for achieving potent inhibition. researchgate.net
| Side Chain Moiety | Type of Interaction | Interacting Enzyme Feature | Impact |
|---|---|---|---|
| Furan (B31954) Ring | Hydrophobic, π-π stacking | Aromatic/nonpolar amino acid residues in specificity pockets (e.g., S1' pocket) | Enhances binding affinity |
| Ethyl Linker | Hydrophobic, van der Waals | Hydrophobic grooves of the active site | Contributes to binding energy and proper orientation |
| Entire Side Chain | Steric Complementarity | Overall shape and size of the binding pocket | Determines binding specificity and selectivity across isoforms |
Key Enzyme Systems Targeted by Hydroxamic Acid Derivatives for Mechanistic Investigation
The inhibitory properties of hydroxamic acid derivatives have been extensively studied across several families of metalloenzymes. The following sections delve into the molecular interactions with specific enzyme systems, providing a mechanistic framework for understanding their function.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov The active site of most HDACs contains a catalytic zinc ion (Zn²⁺), which is essential for their enzymatic activity. mdpi.com
Hydroxamic acid-based HDAC inhibitors are among the most potent classes of compounds targeting these enzymes. mdpi.com Their mechanism of action is primarily centered on the chelation of the Zn²⁺ ion in the HDAC active site. researchgate.net The hydroxamic acid moiety acts as a bidentate ligand, with the carbonyl oxygen and the hydroxyl oxygen coordinating with the zinc ion. This strong interaction displaces a water molecule that is normally coordinated to the zinc and is involved in the catalytic mechanism, thereby inhibiting the deacetylation reaction. nih.gov Several hydroxamate-containing compounds, such as Vorinostat (B1683920) (SAHA) and Panobinostat, are pan-HDAC inhibitors, demonstrating broad activity across multiple HDAC isoforms. mdpi.com
Interactive Table: Inhibitory Activity of Representative Hydroxamic Acid-Based HDAC Inhibitors
| Compound | Target HDACs | IC₅₀/Kᵢ (nM) |
|---|---|---|
| Vorinostat (SAHA) | Pan-HDAC | 1-25 |
| Panobinostat | Pan-HDAC | 0.6-25 |
| Belinostat | Pan-HDAC | Varies |
This table is for illustrative purposes and the values are approximate ranges from various studies.
It is also noteworthy that some studies suggest that hydroxamic acid-based HDAC inhibitors may exert cellular effects through HDAC-independent mechanisms, such as protecting neurons from oxidative stress by forming iron complexes that mimic catalase activity. nih.govbroadinstitute.org
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their activity is crucial in physiological processes like tissue remodeling, as well as in pathological conditions. Similar to HDACs, the catalytic activity of MMPs relies on a Zn²⁺ ion located in their active site. nih.gov
Hydroxamic acid derivatives are potent inhibitors of MMPs. nih.gov The inhibitory mechanism involves the hydroxamic acid group acting as a strong zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion. nih.gov This interaction effectively blocks the enzyme's ability to bind and cleave its substrate. nih.gov The development of MMP inhibitors has seen the creation of vast libraries of hydroxamic acid-based compounds. nih.gov The selectivity of these inhibitors for different MMP isoforms can be modulated by altering the scaffold of the molecule that interacts with the substrate-binding pockets of the enzyme. nih.gov
Interactive Table: Inhibitory Profile of Select Hydroxamic Acid-Based MMP Inhibitors
| Compound | Targeted MMPs | IC₅₀ (nM) |
|---|---|---|
| Batimastat | Broad-spectrum | Varies |
| Marimastat | Broad-spectrum | Varies |
This table is for illustrative purposes and the values are approximate ranges from various studies.
Tyrosinase is a copper-containing metalloenzyme that catalyzes the initial and rate-limiting steps in melanin (B1238610) biosynthesis. mdpi.com Unlike the zinc-dependent enzymes discussed above, the active site of tyrosinase contains a dicopper cofactor. mdpi.com
Hydroxamic acid has been identified as a potent metal-binding group that can interact with the dicopper atoms in the tyrosinase active site, leading to significant inhibition of the enzyme. mdpi.com The hydroxamate group chelates the copper ions, thereby blocking the catalytic activity. mdpi.comresearchgate.net Studies have shown that various hydroxamate-containing molecules, including some HDAC inhibitors like vorinostat and panobinostat, can inhibit mushroom tyrosinase with submicromolar inhibitory constants. mdpi.com Benzohydroxamic acid, in particular, has been reported as one of the most potent tyrosinase inhibitors. mdpi.comnih.gov The inhibition mechanism is mediated by the direct binding of the hydroxamate to the enzyme, and kinetic studies have further elucidated the nature of this interaction. mdpi.com
Interactive Table: Tyrosinase Inhibitory Activity of Representative Hydroxamic Acids
| Compound | Enzyme Source | Kᵢ/IC₅₀ (nM) |
|---|---|---|
| Benzohydroxamic acid | Mushroom | 7 |
| Vorinostat | Mushroom | 257 |
This table is for illustrative purposes and the values are from a specific study. mdpi.com
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. acs.org These enzymes are involved in numerous physiological processes.
Hydroxamic acids have been identified as a class of carbonic anhydrase inhibitors. acs.org The inhibition mechanism involves the hydroxamic acid moiety binding to the catalytic Zn²⁺ ion in the active site. acs.org Crystallographic studies have shown that acetohydroxamic acid binds to human carbonic anhydrase II (hCAII) through a monodentate coordination, with the nitrogen atom of the deprotonated hydroxamic acid interacting with the zinc ion. acs.org There are multiple proposed mechanisms for CA inhibition, with hydroxamates falling into the category of zinc binders that directly coordinate to the catalytic metal ion. tandfonline.com
UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) is an essential zinc-dependent enzyme in the biosynthetic pathway of lipid A, a critical component of the outer membrane of Gram-negative bacteria. nih.gov This makes LpxC an attractive target for the development of novel antibiotics.
A significant number of potent LpxC inhibitors are hydroxamic acid derivatives. nih.govduke.edu The hydroxamate group acts as a key pharmacophore, targeting the catalytic zinc ion in the LpxC active site. nih.gov The binding of the hydroxamic acid to the zinc ion is typically a bidentate coordination. acs.org The inhibitor CHIR-090, a potent and broad-spectrum antibiotic, is a two-step, slow, tight-binding inhibitor that contains a hydroxamate group. nih.govduke.edu Docking studies of various hydroxamic acid-based LpxC inhibitors have illustrated how the hydroxamic acid chelates the catalytic zinc ion with its two oxygen atoms and forms hydrogen bonds with nearby amino acid residues. nih.gov
The inhibitory potential of hydroxamic acid derivatives extends to other metalloenzymes as well. The common mechanistic theme is the chelation of the catalytic metal ion by the hydroxamic acid functional group. researchgate.net
For instance, some hydroxamic acids have been shown to inhibit 5-lipoxygenase (5-LO) , an iron-containing enzyme involved in the biosynthesis of leukotrienes. acs.org Interestingly, in this case, the connectivity of the inhibitor can be "reversed," with the main scaffold of the compound attached to the nitrogen atom of the hydroxamic acid moiety. acs.org
In general, the ability of the hydroxamic acid group to form stable complexes with various metal ions, including Zn²⁺, Fe³⁺, and Cu²⁺, makes it a versatile pharmacophore for the design of inhibitors against a wide array of metalloenzymes. researchgate.netacs.org
Advanced Research Directions and Future Perspectives for N 1 Furan 2 Yl Ethyl N Hydroxyformamide Research
Development of Isoform-Selective Enzyme Inhibitors Through Rational Design Principles
The N-hydroxyformamide functional group is a known zinc-binding motif present in a variety of enzyme inhibitors, notably matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). However, a significant challenge in the development of such inhibitors is achieving selectivity for a specific enzyme isoform. Off-target inhibition can lead to undesirable side effects and toxicity. Rational drug design principles offer a pathway to engineer isoform-selective inhibitors based on the N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide scaffold.
The initial step in this process involves the identification of a specific enzyme target and its various isoforms. High-resolution crystal structures of these isoforms, preferably in complex with substrate or known inhibitors, are crucial. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can then be employed to model the binding of this compound to the active sites of different isoforms.
Analysis of these models can reveal subtle differences in the amino acid composition and topography of the active sites. For instance, variations in the size and polarity of sub-pockets adjacent to the catalytic zinc ion can be exploited. Structure-based drug design would then guide the modification of the furan-2-yl)ethyl moiety to introduce functional groups that form specific interactions—such as hydrogen bonds, hydrophobic interactions, or salt bridges—with unique residues in the target isoform, while creating steric or electrostatic clashes with residues in other isoforms.
Table 1: Hypothetical Rational Design Strategy for Isoform-Selective Inhibitors
| Target Isoform | Key Differentiating Residue(s) | Proposed Modification on Scaffold | Rationale for Selectivity |
| Enzyme Isoform A | Hydrophobic pocket (e.g., Leucine) | Addition of a bulky, non-polar group to the furan (B31954) ring | Enhanced van der Waals interactions with the hydrophobic pocket of Isoform A. |
| Enzyme Isoform B | Polar residue (e.g., Asparagine) | Introduction of a hydrogen bond donor/acceptor on the ethyl group | Formation of a specific hydrogen bond with the polar residue in Isoform B. |
| Enzyme Isoform C | Charged residue (e.g., Arginine) | Incorporation of a negatively charged group on the furan ring | Favorable electrostatic interaction with the positively charged residue in Isoform C. |
This iterative process of computational design, chemical synthesis, and biological evaluation is central to optimizing both potency and selectivity.
Exploration of Allosteric Modulation and Novel Binding Modes
The search for allosteric binding sites on target enzymes can be initiated using computational methods such as site mapping algorithms (e.g., Fpocket, SiteMap) and fragment-based screening simulations. These tools can identify cryptic pockets on the protein surface that may not be apparent in static crystal structures. Once a potential allosteric site is identified, molecular docking of this compound and its derivatives can predict plausible binding poses.
A key indicator of potential allosteric modulation would be the identification of a binding site that is spatially distant from the active site and where the furan and ethyl substituents play a more significant role in binding than the N-hydroxyformamide group. Experimental validation through techniques such as X-ray crystallography of the enzyme-inhibitor complex or nuclear magnetic resonance (NMR) spectroscopy would be essential to confirm a non-canonical binding mode. The discovery of an allosteric mechanism would open up a new avenue for the development of highly specific modulators based on this chemical scaffold.
Integration of Cheminformatics and Machine Learning for Accelerated Compound Discovery
The vastness of chemical space presents a significant hurdle in the discovery of novel bioactive compounds. Cheminformatics and machine learning (ML) offer powerful tools to navigate this space and accelerate the identification of promising analogues of this compound. nih.gov
Initially, a virtual library of compounds based on the this compound scaffold can be generated by systematically varying the substituents on the furan ring and the ethyl side chain. For each of these virtual compounds, a set of molecular descriptors can be calculated, which are numerical representations of their physicochemical and structural properties.
Machine learning models, such as random forests, support vector machines, or neural networks, can then be trained on existing datasets of compounds with known activity against a particular target. nih.gov These trained models can predict the biological activity of the virtual library of this compound analogues. This in silico screening can prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby saving significant time and resources. mdpi.com
Furthermore, generative ML models can be employed to design entirely new molecules with desired properties. By learning the underlying patterns in known active compounds, these models can generate novel furan-substituted N-hydroxyformamides that are predicted to have high potency and selectivity.
Table 2: Application of Cheminformatics and Machine Learning in Compound Discovery
| Technique | Application | Expected Outcome |
| Virtual Library Generation | Enumeration of novel analogues of this compound. | A large, diverse set of virtual compounds for in silico screening. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Training ML models to correlate molecular descriptors with biological activity. | Predictive models to estimate the potency of virtual compounds. |
| Generative Adversarial Networks (GANs) | De novo design of molecules with optimized properties. | Novel chemical structures with high predicted activity and drug-likeness. |
The integration of these computational approaches can significantly streamline the drug discovery pipeline for this class of compounds.
Expanding the Chemical Space of Furan-Substituted N-Hydroxyformamide Analogues for Diverse Biological Probes
Beyond their potential as therapeutic agents, derivatives of this compound can be developed into valuable biological probes. These probes are essential tools for studying biological processes, validating drug targets, and elucidating mechanisms of action.
To this end, the chemical space around the core scaffold can be expanded through synthetic chemistry. Functional groups that are amenable to bioconjugation can be introduced onto the furan ring or the ethyl side chain. These "handles" can then be used to attach reporter molecules such as fluorophores, biotin, or photoaffinity labels.
Table 3: Examples of Functionalized Analogues as Biological Probes
| Type of Probe | Attached Moiety | Application |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Visualization of target enzyme localization and dynamics within cells using microscopy. |
| Affinity-Based Probe | Biotin | Isolation and identification of the target protein from complex biological mixtures (e.g., cell lysates). |
| Photoaffinity Label | Photoreactive group (e.g., Azide, Diazirine) | Covalent labeling of the target enzyme upon photoactivation to map the binding site. |
The development of a suite of such biological probes derived from this compound would not only advance our understanding of its specific biological targets but also provide valuable tools for the broader scientific community. chim.it
Q & A
Q. What synthetic strategies are employed to prepare N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide derivatives?
The synthesis typically involves a three-step protocol:
- Step 1 : Reaction of aromatic aldehydes with thiourea to form thiourea disulfides.
- Step 2 : Oxidative cyclization of thiourea disulfides with FeCl₃ in citric acid to generate 5-phenyl-2-amino-1,3,4-thiadiazole intermediates.
- Step 3 : Nucleophilic addition and dehydration of the thiadiazole amine with furfural in concentrated H₂SO₄/DMF to yield the final product . Structural confirmation is achieved via FTIR, ¹H-NMR, and mass spectrometry .
Q. How are the structural and chemical properties of these derivatives validated?
Characterization employs:
Q. What in vitro assays are used to evaluate anti-tubercular activity?
The Alamar Blue assay is used to screen compounds against Mycobacterium tuberculosis H37Rv. Activity is reported as minimum inhibitory concentration (MIC), with active compounds (e.g., Fb and Fe derivatives) showing MIC values as low as 3.1 µg/mL .
Advanced Research Questions
Q. How do electronic substituents on the phenyl ring influence anti-tubercular activity?
- Electron-withdrawing groups (e.g., nitro, chloro) enhance activity by increasing electrophilicity and improving target binding. For example, Fe (chloro-substituted) and Fb (nitro-substituted) exhibit MIC values of 3.1 µg/mL.
- Electron-donating groups (e.g., methoxy) reduce activity, as seen in derivatives with MIC >12.5 µg/mL . This trend correlates with molecular docking results showing stronger hydrogen bonding and hydrophobic interactions with enoyl-ACP reductase residues (Tyr158, Met103) .
Q. What computational methods predict the bioactivity of these derivatives?
- PASS (Prediction of Activity Spectra for Substances) : Predicts anti-tubercular potential based on SAR analysis of >35,000 compounds. A Pa (Probability of Activity) score >0.7 indicates high activity (e.g., Fe: Pa = 0.82).
- Molecular docking (ArgusLab 4.0.1) : Evaluates binding affinity to enoyl-ACP reductase (PDB: 2H7M). Key parameters include:
- Scoring function : AScore for binding energy.
- Grid resolution : 0.4 Å.
- Flexible ligand docking to simulate dynamic interactions .
Active compounds (Fb/Fe) show hydrogen bonding with Tyr158 and hydrophobic interactions with Met103 .
Q. How do discrepancies between predicted (PASS) and experimental (MIC) data arise?
- Case study : Fb has a lower Pa score (0.68) but high experimental activity (MIC = 3.1 µg/mL). This may result from unaccounted steric effects or off-target interactions in PASS predictions.
- Resolution : Combine PASS with molecular dynamics simulations to refine binding mode predictions and validate with mutagenesis studies (e.g., Tyr158Ala mutations) .
Q. What strategies optimize pharmacokinetic properties while retaining activity?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to improve solubility without disrupting key interactions (e.g., azomethine-Tyr158 hydrogen bonds).
- Metabolic stability : Replace metabolically labile moieties (e.g., furan methyl groups) with bioisosteres (e.g., thiophene) .
Methodological Insights
Q. How is molecular docking validated for enoyl-ACP reductase studies?
Q. What are limitations of PASS predictions for novel scaffolds?
PASS may underestimate activity for novel chemotypes (Pa < 0.5) due to training on known inhibitors. Complementary methods like QSAR or deep learning are recommended for prioritizing untested derivatives .
Data Contradictions and Resolutions
Q. Why do Fe and Fb show similar MIC values despite differing Pa scores?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
